3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Monoamine oxidase inhibition Neuropsychiatric target profiling Structure-activity relationship

Researchers requiring a differentiated dihydroquinolinone scaffold face a data gap in head-to-head KAT II comparisons versus the unsubstituted parent. This 7-methyl analog resolves that gap for empirical SAR expansion. Key procurement advantages: [• Confirmed MAO-A IC₅₀ of 39 µM enables immediate monoamine oxidase pathway screening] [• Racemic ≥98% purity material suitable for broad antimicrobial MIC panel determination] [• Chiral (S)-enantiomer (CAS 1290672-77-3) separately available, eliminating in-house asymmetric synthesis]

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11902477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(C(=O)N2O)N)C=C1
InChIInChI=1S/C10H12N2O2/c1-6-2-3-7-5-8(11)10(13)12(14)9(7)4-6/h2-4,8,14H,5,11H2,1H3
InChIKeyHZDQOXPYUJRISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one: Identity and Sourcing


3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 1258545-61-7; molecular formula C₁₀H₁₂N₂O₂; MW 192.21) is a substituted cyclic hydroxamic acid belonging to the 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one class . Commercial sourcing data confirm that the racemic form is routinely available at ≥98% purity from multiple specialty chemical suppliers . The (S)-enantiomer is separately cataloged under CAS 1290672-77-3, indicating that chiral resolution has been achieved at preparative scale and is available for procurement .

Why the 7-Methyl Analog Cannot Be Replaced


Within the 3-amino-1-hydroxy-3,4-dihydroquinolinone series, even conservative substituent changes produce functionally non-interchangeable molecules. The unsubstituted parent compound PF-04859989 [(S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one] is a sub-100 nM irreversible inhibitor of kynurenine aminotransferase II (KAT II) with demonstrated brain penetration and in vivo pharmacodynamic activity . Introduction of a 7-chloro substituent alters antibacterial spectrum and potency by approximately 3-fold against a panel of Gram-negative and Gram-positive organisms relative to the unsubstituted analog [1]. The 7-methyl substituent present in the target compound introduces distinct electronic and steric parameters (Hammett σₘ = −0.17 for methyl vs. σₘ = +0.23 for chloro) that predictably diverge from both the unsubstituted and 7-halo congeners in target binding, metabolic stability, and physicochemical profile, yet published head-to-head quantitative comparisons remain absent from the peer-reviewed literature [2]. This evidence gap means that procurement decisions involving this compound must rely on project-specific empirical characterization rather than literature-derived differentiation claims.

Evidence vs. Closest Analogs


MAO-A Inhibitory Activity

In a BindingDB-curated ChEMBL dataset, the racemic 7-methyl analog 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one inhibited human purified MAO-A with an IC₅₀ of 39,000 nM (39 μM), measured via reduction in conversion of kynuramine to 4-hydroxyquinoline using insect cell-expressed enzyme [1]. By contrast, the unsubstituted 7-des-methyl analog (i.e., 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, the core scaffold of PF-04859989) shows no reported MAO-A activity in the same database. A structurally distinct comparator, the 7-chloro-substituted cyclic hydroxamic acid, was profiled exclusively for antibacterial activity and was not evaluated against MAO-A [2]. This represents the only publicly available enzymatic activity data point for the 7-methyl analog, establishing MAO-A as a known biochemical target while simultaneously revealing the compound’s modest potency (39 μM) in this assay.

Monoamine oxidase inhibition Neuropsychiatric target profiling Structure-activity relationship

Substituent-Dependent Antibacterial Potency

Although no direct antibacterial data exist for the 7-methyl analog, a 1978 study published in Antimicrobial Agents and Chemotherapy provides quantitative class-level evidence that 7-position substitution on the 3-amino-3,4-dihydro-1-hydroxycarbostyril scaffold profoundly modulates antibacterial potency [1]. Across a 9-organism panel, the 7-chloro analog achieved a mean MIC of 0.2 μg/mL—a 3-fold improvement over the unsubstituted parent (mean MIC = 0.6 μg/mL). Both cyclic hydroxamic acids were substantially more potent than their corresponding lactam counterparts (mean MIC = 6 and 60 μg/mL, respectively) and outperformed the clinical benchmarks chloramphenicol and kanamycin (both mean MIC = 2 μg/mL) [1]. The 7-methyl substituent (Hammett σₘ = −0.17) is electronically distinct from 7-chloro (σₘ = +0.23), predicting a divergent antibacterial potency and spectrum that cannot be extrapolated linearly from the 7-chloro data [2]. This class-level evidence establishes that the 7-position is a validated potency-tuning site, but the specific quantitative contribution of the methyl substituent requires de novo empirical determination.

Antimicrobial cyclic hydroxamic acids Gram-negative and Gram-positive spectrum Substituent electronic effects

KAT II Inhibition Compared to PF-04859989

PF-04859989 [(S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one] is the most extensively characterized member of this chemotype, with reported hKAT II IC₅₀ = 23 nM, rKAT II IC₅₀ = 263 nM, and demonstrated selectivity over hKAT I (IC₅₀ = 22 μM), hKAT III (IC₅₀ = 11 μM), and hKAT IV (IC₅₀ > 50 μM) . In vivo, PF-04859989 reduces brain kynurenic acid by 50% at a subcutaneous dose of 10 mg/kg in rat . A 2013 structure-based drug design study used PF-04859989 as a template and demonstrated that scaffold hopping from the dihydroquinolinone core to a tetrahydropyrazolopyridinone core yielded compound 20 with a kᵢₙᴀᴄₜ/Kᵢ of 112,000 M⁻¹s⁻¹ and lipophilic efficiency (LipE) of 8.53 [1]. The 7-methyl analog (CAS 1258545-61-7) and its (S)-enantiomer (CAS 1290672-77-3) represent a 7-position methyl scan of this validated pharmacophore, yet no KAT II inhibition data for the 7-methyl analog have been deposited in public databases (BindingDB, ChEMBL, PubChem BioAssay, or BRENDA) as of 2026. The structurally related 7-carbonitrile and 7-(2-methoxyethoxy) analogs are explicitly claimed in KAT II inhibitor patents, confirming that 7-substitution is a pursued diversification strategy within this target class [2].

Kynurenine aminotransferase II inhibition Irreversible inhibitor design Neuropsychiatric drug discovery

Commercial (S)-Enantiomer Availability

The (S)-enantiomer of the target compound is commercially available as a discrete catalog item (CAS 1290672-77-3) from at least one specialty supplier . This is pharmacologically significant because the KAT II inhibitory activity of the unsubstituted parent scaffold is enantiomer-specific: the (S)-enantiomer (PF-04859989) is the active KAT II inhibitor, while the (R)-enantiomer is cataloged separately and shows no reported KAT II activity . Furthermore, the (S)-enantiomer of the unsubstituted analog produces stereospecific in vivo electrophysiological effects—reducing the number of spontaneously active dopamine neurons in rat with a 50% reduction in firing rate and burst activity within 45 minutes, an effect blocked by D-cycloserine and CGP-52432 but not by methyllycaconitine [1]. For the 7-methyl analog, racemic material (CAS 1258545-61-7) and (S)-enantiomer (CAS 1290672-77-3) are both commercially listed, enabling procurement of chirally defined material for enantioselective pharmacological profiling . The (R)-enantiomer (CAS not publicly cataloged as of 2026) is not commercially available, limiting complete enantiomeric pair studies.

Chiral resolution Enantioselective synthesis Stereochemistry-dependent pharmacology

Applications for Scientific Procurement


MAO-A Screening Libraries

The BindingDB-confirmed MAO-A IC₅₀ of 39 μM for the 7-methyl analog [1] supports its inclusion in screening decks targeting monoamine oxidase pathways relevant to depression, anxiety, and neurodegenerative disorders. Unlike the unsubstituted PF-04859989 scaffold, which shows no detectable MAO-A activity, the 7-methyl analog provides a single-compound entry point for evaluating dual KAT II / MAO-A pharmacology hypotheses—provided that in-house KAT II profiling is conducted to fill the existing data gap. Procurement of the (S)-enantiomer (CAS 1290672-77-3) is recommended for programs requiring chirally defined starting material, as stereochemistry is known to be a critical determinant of target engagement in this chemotype .

Antimicrobial Hydroxamic Acid Screening

Class-level evidence from the 3-amino-3,4-dihydro-1-hydroxycarbostyril series demonstrates that 7-position halogen substitution can improve mean antibacterial MIC by 3-fold (from 0.6 to 0.2 μg/mL) across a 9-organism panel [2]. The 7-methyl analog, with its electronically distinct substituent, serves as a logical next diversification point for structure-activity relationship (SAR) expansion of this antimicrobial chemotype. Procurement of the racemic material (CAS 1258545-61-7) at ≥98% purity provides suitable starting material for MIC determination against clinically relevant Gram-negative and Gram-positive panels.

KAT II Inhibitor Lead Optimization

The KAT II inhibitor patent literature explicitly claims 7-substituted analogs—including 7-carbonitrile and 7-(2-methoxyethoxy) derivatives—as therapeutic agents for cognitive deficits associated with schizophrenia and other neurological disorders [3]. The 7-methyl analog, while not explicitly claimed in the examined patent filings, represents a close structural neighbor within this IP space. For medicinal chemistry programs seeking to diversify away from the extensively patented PF-04859989 scaffold while retaining the dihydroquinolinone pharmacophore, the 7-methyl analog offers a procurement-accessible starting point for establishing novel composition-of-matter claims, provided that internal KAT II enzymatic and cellular profiling confirms target engagement.

(S)-Enantiomer Pharmacological Studies

The commercial availability of the (S)-enantiomer (CAS 1290672-77-3) enables procurement of chirally defined material without requiring in-house asymmetric synthesis or chiral preparative chromatography. This is critical because the unsubstituted parent scaffold exhibits enantiomer-specific KAT II inhibition and stereospecific in vivo electrophysiological effects—(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one reduces dopamine neuron firing by 50% within 45 minutes in rat, an effect blocked by specific pharmacological pretreatments [4]. Researchers can procure the (S)-7-methyl enantiomer to test whether the 7-methyl substituent preserves, enhances, or abolishes this stereospecific pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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